
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a chemical compound with the CAS Number: 2287341-61-9 . It has a molecular weight of 217.2 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes this compound, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The Inchi Code for this compound is1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1/t6-,7+; . Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.2 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Energetic Compound Synthesis : Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate was synthesized using diaminomaleodinitrile, characterized by FT-IR, MS, and EA, and its thermal stability was measured using DSC (Qin et al., 2016).
- Synthesis in Schiff-base Reactions : This compound was utilized as a head unit building block in Schiff-base reactions, leading to the formation of new macrocyclic complexes (Brandt et al., 2007).
Mass Spectrometric Studies
- Mass Spectrometric Fragmentation : The study focused on mass spectrometric fragmentation patterns of similar compounds, providing insights for pharmaceutical science (Salionov et al., 2015).
Synthesis of Derivatives and Complexes
- Derivative Synthesis : Synthesis of highly functionalized CF3-1,2,3-triazoles was achieved, demonstrating the versatility of this compound in chemical synthesis (Usachev et al., 2011).
Biochemical Studies
- Biochemical Parameter Analysis : Analysis of serum biochemical parameters in experimental rats revealed potential uses of similar compounds as antioxidants and immune-modulating agents (Danilchenko, 2017).
Antimicrobial Activity
- Antimicrobial and Surface Activity : this compound derivatives showed antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
Cycloaddition Synthesis
- Cycloaddition for Synthesis : The compound played a role in the synthesis of 4-aryl-NH-1,2,3-triazoles, showcasing its importance in chemical reactions (Quan et al., 2014).
Antitumor Research
- Potential Antitumor Applications : Studies on derivatives of this compound showed promising results in antitumor research (Saidov et al., 2014).
In Vitro Antitumor Properties
- In Vitro Antitumor Testing : Copper(I) complexes containing similar compounds were tested for in vitro antitumor properties, indicating potential clinical applications (Marzano et al., 2006).
Crystal Structure and Biological Activity
- Crystal Structure Analysis : Analysis of the crystal structure of derivatives provided insights into their antiproliferative and antiinflammatory activities (Mazur et al., 2011).
Novel Antibiotics Synthesis
- Novel Antibiotics Synthesis : Synthesis of new semisynthetic penicillins using sodium salts of similar compounds demonstrated the role of these compounds in the development of new antibiotics (Cheptea et al., 2023).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-triazole moiety are known to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to cytotoxic effects.
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety are known to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting that the compound may induce cell death in these cells.
Action Environment
The compound’s sodium salt form suggests that it may be stable under normal storage conditions .
Propriétés
IUPAC Name |
sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNURNZUCZDBT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

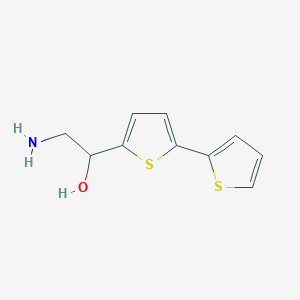
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
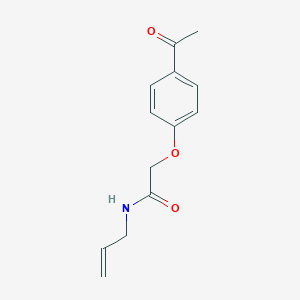
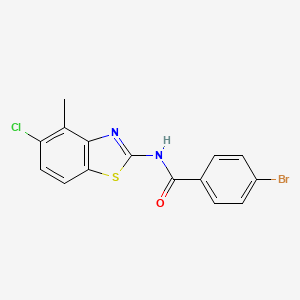
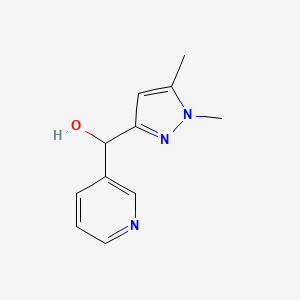
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409772.png)
![1-(2-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2409773.png)
![N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2409774.png)
![Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2409776.png)
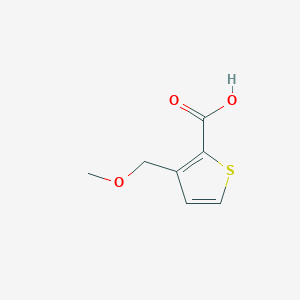
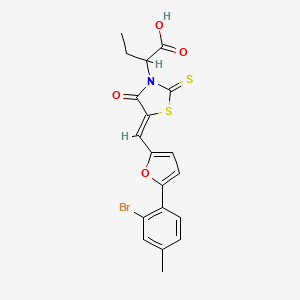

![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)